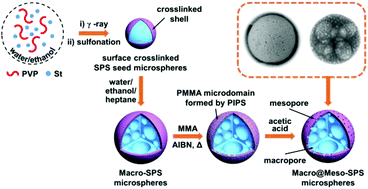Construction of polyporous polymer microspheres with a tailored mesoporous wall†
Polymer Chemistry Pub Date: 2019-02-12 DOI: 10.1039/C8PY01714J
Abstract
The fabrication of polymeric microspheres with a tailored hierarchically porous structure has great practical significance although it has been a longstanding challenge. Herein, we report a novel method to construct hierarchically porous microspheres with inner macropores and a mesoporous wall (Macro@Meso-SPS) through two consecutive phase separation processes, i.e., swelling-osmosis and polymerization-induced phase separation (PIPS) in solid sulfonated polystyrene (SPS) seed microspheres which were prepared by the sulfonation of polystyrene (PS) microspheres synthesized via γ-ray-radiation-initiated dispersion polymerization with polyvinylpyrrolidone (PVP) as a stabilizer. As PVP is less radiation-stable and more hydrophilic than PS, PVP macromolecular radicals produced under the radiation chemistry effect slightly crosslinked the surface of PS microspheres. A polyporous structure was fabricated through a swelling-osmosis process inside the seed SPS microspheres, and a mesoporous wall was constructed via the PIPS process in the crosslinked shell using methyl methacrylate (MMA) as a secondary monomer. The pore size of the Macro@Meso-SPS microspheres could be tuned from 3.1 to over 50 nm by adjusting the absorbed dose during the synthesis of PS microspheres, the amount and the conversion of MMA in PIPS. The Macro@Meso-SPS microspheres with surface mesopores around 3.1 nm showed better controlled-release performance of the loaded small molecules like methyl orange, whose cumulative release ratio was merely 45.3% after 24 h, compared to those with larger surface pores above 11.2 nm. This work not only provides a new way to construct hierarchically macro-@mesoporous polymer microspheres, but also proves that radiation-initiated polymerization may be a versatile synthetic platform for porous polymer materials with a bespoke structure for various applications like sustained release.


Recommended Literature
- [1] Recent developments in the selective dispersion of single-walled carbon nanotubes using conjugated polymers
- [2] In situ growth of ZIF-8-derived ternary ZnO/ZnCo2O4/NiO for high performance asymmetric supercapacitors†
- [3] Manganese-catalysed hydroperoxidation of carbon–carbon double bonds using molecular oxygen present in air and hydroxylamine under ambient conditions†‡
- [4] Creating an electron-rich region on ultrafine Bi2O3 nanoparticles to boost the electrochemical carbon dioxide reduction to formate†
- [5] Review
- [6] Superparamagnetic core–shell nanoparticles as solid supports for peptide synthesis†
- [7] Ampholytic interface induced in situ growth of CsPbBr3 for highly efficient perovskite light-emitting diodes†
- [8] Rhenium-based molecular rectangular boxes with large inner cavity and high shape selectivity towards benzene molecule†
- [9] Precipitation chemistry in Croatia during the period 1981–2006
- [10] Bushy sphere dendrites with husk-shaped branches axially spreading out from the core for photo-catalytic oxidation/remediation of toxins†










